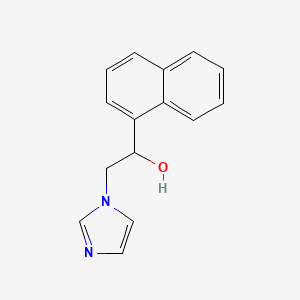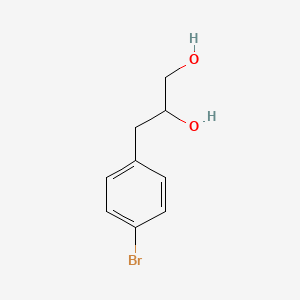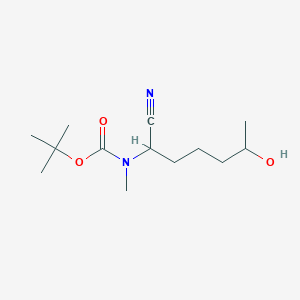
3-(Dimethylamino)-2-phenylprop-2-enal
Vue d'ensemble
Description
3-(Dimethylamino)-2-phenylprop-2-enal is an organic compound with a unique structure that includes both an aldehyde group and a dimethylamino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-phenylprop-2-enal typically involves the condensation of dimethylaniline with benzaldehyde under acidic conditions. One common method includes the use of hydrochloric acid as a catalyst, followed by the addition of formaldehyde to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Dimethylamino-2-phenylpropanoic acid.
Reduction: 3-Dimethylamino-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(Dimethylamino)-2-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2-phenylprop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Dimethylamino-2,2-dimethylpropionaldehyde
- 3-Dimethylamino-1-phenylpropanone
- 3-Dimethylamino-2-phenylpropanol
Uniqueness
3-(Dimethylamino)-2-phenylprop-2-enal is unique due to the presence of both an aldehyde group and a dimethylamino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-phenylprop-2-enal |
InChI |
InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
ABQPNXRKOONAJA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














